N-formylkynurenine

Catalog No.
S604891
CAS No.
1022-31-7
M.F
C11H12N2O4
M. Wt
236.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-formylkynurenine

CAS Number

1022-31-7

Product Name

N-formylkynurenine

IUPAC Name

2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

InChI

InChI=1S/C11H12N2O4/c12-8(11(16)17)5-10(15)7-3-1-2-4-9(7)13-6-14/h1-4,6,8H,5,12H2,(H,13,14)(H,16,17)

InChI Key

BYHJHXPTQMMKCA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O

Synonyms

2-amino-4-(2-formamidophenyl)-4-oxo-butanoic acid; α-Amino-2-(formylamino)-γ-oxo-Benzenebutanoic Acid; 3-(N-Formylanthraniloyl)alanine; Formylkynurenine; N-Formylkynurenine

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)[O-])[NH3+])NC=O

Role in Tryptophan Catabolism:

N-Formylkynurenine (N-FK) is a key intermediate in the catabolism (breakdown) of the essential amino acid tryptophan. This pathway plays a crucial role in various biological processes, including neurotransmitter synthesis, immune regulation, and energy metabolism. Enzymes called heme dioxygenases, such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), catalyze the formation of N-FK from tryptophan [].

Potential Biomarker for Neurodegenerative Diseases:

Elevated levels of N-FK have been observed in the cerebrospinal fluid (CSF) of individuals with neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. This suggests that N-FK could potentially serve as a biomarker for these conditions, aiding in earlier diagnosis and monitoring treatment efficacy [, ].

N-FK and Inflammation:

N-FK has been implicated in inflammatory processes. Studies suggest that it might activate specific immune cells and contribute to the neuroinflammation observed in various neurodegenerative diseases. Further research is needed to elucidate the exact mechanisms behind this association [, ].

N-FK as a Marker of High Light Stress in Plants:

In plants, N-FK formation can be triggered by high light stress. Exposure to intense sunlight can generate singlet oxygen, a reactive oxygen species (ROS) that reacts with tryptophan, leading to the formation of N-FK. This serves as a marker for photosynthetic dysfunction and oxidative stress in plants [].

Research Applications:

N-FK is a valuable tool in various scientific research areas. Researchers use it to:

  • Study the kynurenine pathway: Understanding the regulation and functions of this pathway is crucial for unraveling its role in various physiological and pathological processes.
  • Investigate neurodegenerative diseases: Studying the link between N-FK levels and disease progression can aid in developing diagnostic and therapeutic strategies.
  • Explore the role of N-FK in inflammation: Elucidating the mechanisms by which N-FK modulates the immune system can lead to novel therapeutic targets for inflammatory disorders.
  • Assess plant stress responses: Measuring N-FK levels in plants can help researchers understand how they respond to environmental challenges like high light conditions.

N-formylkynurenine is a non-proteinogenic alpha-amino acid and a derivative of kynurenine, which itself is a product of tryptophan metabolism. It is classified as an alkyl-phenylketone, characterized by the presence of a ketone group substituted with an alkyl group and a phenyl group. The chemical formula for N-formylkynurenine is C11H12N2O4C_{11}H_{12}N_{2}O_{4}, with a molecular weight of approximately 236.224 g/mol. This compound plays a significant role in various biochemical pathways, particularly in the catabolism of tryptophan, where it serves as an intermediate product .

N-Formylkynurenine itself doesn't have a known specific mechanism of action. Its primary importance lies in its role as an intermediate step within the kynurenine pathway, which plays a crucial role in regulating various biological processes [].

The downstream metabolites of N-Formylkynurenine, such as kynurenic acid and kynurenine itself, can act on specific receptors and enzymes, influencing immune response, neurotransmission, and potentially even contribute to neurological disorders [].

Information regarding the specific safety hazards of isolated N-Formylkynurenine is scarce. However, the kynurenine pathway metabolites can exhibit some neurotoxic effects at high concentrations, and further research is ongoing to understand the complete safety profile [].

N-formylkynurenine participates in several key enzymatic reactions. It can be synthesized from L-tryptophan through the action of enzymes such as indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase. The formation of N-formylkynurenine is considered the first and rate-limiting step in the kynurenine pathway, which leads to the production of various bioactive metabolites .

In metabolic processes, N-formylkynurenine can be hydrolyzed by kynurenine formamidase to yield L-kynurenine and formic acid. This reaction is crucial for further metabolism within the kynurenine pathway .

N-formylkynurenine exhibits notable biological activities, particularly in relation to immune response and neuroprotection. It has been implicated in various pathologies, including cancer and neurodegenerative diseases. The compound's ability to modulate immune responses is largely attributed to its role as a substrate for indoleamine 2,3-dioxygenase, an enzyme that regulates tryptophan metabolism and influences immune tolerance .

Additionally, N-formylkynurenine may contribute to oxidative stress responses in cells, as it can form reactive oxygen species under certain conditions . Its involvement in these biological processes highlights its potential significance in health and disease.

The synthesis of N-formylkynurenine primarily occurs through enzymatic pathways involving L-tryptophan. Key methods include:

  • Enzymatic Oxidation: The conversion of L-tryptophan to N-formylkynurenine is catalyzed by heme dioxygenases (such as indoleamine 2,3-dioxygenase). This reaction involves the incorporation of molecular oxygen into the substrate, resulting in the formation of N-formylkynurenine .
  • Chemical Synthesis: Laboratory synthesis may involve

N-formylkynurenine has several applications across different fields:

  • Biochemical Research: As an intermediate in tryptophan metabolism, it serves as a valuable marker for studying metabolic pathways related to serotonin and melatonin synthesis.
  • Pharmaceutical Development: Given its role in immune modulation and potential neuroprotective effects, N-formylkynurenine is being investigated for therapeutic applications in treating cancer and neurodegenerative diseases .
  • Fluorophore Formation: Recent studies have shown that N-formylkynurenine can react with cyclic amines to produce novel fluorophores, which may have applications in bioimaging and diagnostics .

Research indicates that N-formylkynurenine interacts with various biological systems:

  • Indoleamine 2,3-Dioxygenase Interaction: Its metabolism is closely linked to indoleamine 2,3-dioxygenase activity, influencing immune responses and tumor progression.
  • Fluorescent Properties: Studies have demonstrated that N-formylkynurenine can form stable fluorescent adducts with certain amines under specific conditions, suggesting potential applications in fluorescence-based assays .

N-formylkynurenine shares structural and functional similarities with several other compounds derived from tryptophan metabolism. Here are some notable comparisons:

CompoundStructure/FormulaRole/Activity
KynurenineC₁₀H₁₁N₃O₃Precursor in tryptophan catabolism; neuroactive
L-TryptophanC₁₁H₁₂N₂O₂Essential amino acid; precursor to serotonin
Formylanthranilic AcidC₉H₈N₂O₃Product of kynurenine metabolism; involved in neurotransmitter synthesis
5-Hydroxyindole Acetic AcidC₉H₉N₃O₃Metabolite of serotonin; involved in mood regulation

Uniqueness of N-formylkynurenine

N-formylkynurenine is unique due to its specific role as an intermediate that directly links tryptophan catabolism to various metabolic pathways involving neuroactive compounds. Its ability to form fluorescent derivatives also sets it apart from other metabolites within the kynurenine pathway.

Biosynthesis and Metabolic Pathways

Tryptophan Catabolism via Kynurenine Pathway

The kynurenine pathway represents the predominant route for tryptophan degradation, accounting for approximately 95% of total tryptophan catabolism in mammals [5] [6]. N-formylkynurenine serves as the first and immediate product formed in this metabolic cascade, functioning as the rate-limiting step that controls tryptophan flux throughout the organism [2] [3]. The conversion of L-tryptophan to N-formylkynurenine constitutes the initial and most critical regulatory point in tryptophan metabolism, determining the availability of substrate for downstream metabolite production [5] [7].

The kynurenine pathway maintains physiological homeostasis by disposing of excess tryptophan while simultaneously controlling hepatic heme synthesis and tryptophan availability for cerebral serotonin synthesis [5]. This metabolic route produces numerous biologically active compounds including immunoregulatory and neuroactive metabolites, ultimately leading to the synthesis of nicotinamide adenine dinucleotide, an essential redox cofactor [5] [6]. The pathway's significance extends beyond simple catabolism, as it generates metabolites crucial for immune regulation, neurological function, and cellular energy metabolism [5] [23].

Enzymatic Formation by Heme Dioxygenases (Indoleamine 2,3-dioxygenase 1, Indoleamine 2,3-dioxygenase 2, Tryptophan 2,3-dioxygenase)

N-formylkynurenine formation occurs through the catalytic action of three distinct heme-containing dioxygenases, each exhibiting unique regulatory mechanisms and tissue distribution patterns [9] [11] [7]. Tryptophan 2,3-dioxygenase, primarily localized in hepatic tissue, functions as a tetrameric heme enzyme responsible for systemic tryptophan homeostasis [9] [10]. This enzyme operates under complex regulatory control involving glucocorticoid induction, substrate activation and stabilization by tryptophan, cofactor activation by heme, and end-product inhibition by reduced nicotinamide adenine dinucleotide [5] [9].

Indoleamine 2,3-dioxygenase 1 and indoleamine 2,3-dioxygenase 2 represent monomeric heme enzymes predominantly expressed in extrahepatic tissues, where they serve critical roles in immune regulation and tryptophan depletion [11] [7]. These enzymes respond to inflammatory stimuli, with indoleamine 2,3-dioxygenase 1 being specifically regulated by interferon-gamma and other cytokines, as well as nitric oxide [5] [11]. The enzymatic mechanism involves oxygen-dependent oxidation, where molecular oxygen serves as the terminal electron acceptor in the dioxygenation reaction [2] [3].

Table 2: Heme Dioxygenases Catalyzing N-formylkynurenine Formation

EnzymeEC NumberPrimary LocationRegulationStructurePhysiological Role
Indoleamine 2,3-dioxygenase 1EC 1.13.11.52Extrahepatic tissuesInterferon-γ, cytokines, nitric oxideMonomeric heme enzymeImmune regulation, tryptophan depletion
Indoleamine 2,3-dioxygenase 2EC 1.13.11.52Extrahepatic tissuesSimilar to IDO1Monomeric heme enzymeImmune regulation
Tryptophan 2,3-dioxygenaseEC 1.13.11.11LiverGlucocorticoids, substrate activation, heme cofactorTetrameric heme enzymeTryptophan homeostasis, systemic regulation

Recent mechanistic studies utilizing mass spectrometry have revealed that heme dioxygenases employ a ring-opening mechanism during N-formylkynurenine formation, involving the insertion of molecular oxygen into the substrate through oxygen-dependent turnover [2] [13]. This process generates intermediate species consistent with cyclic amino acetal structures, supporting a mechanism distinct from previously proposed Criegee or dioxetane pathways [2] [13]. The enzymatic reaction demonstrates substrate inhibition kinetics at elevated tryptophan concentrations, with the inhibition mechanism involving sequential, ordered binding of oxygen and L-tryptophan [14].

Oxidative Formation via Reactive Oxygen Species

N-formylkynurenine formation through non-enzymatic oxidative mechanisms represents an important alternative pathway involving reactive oxygen species, particularly singlet oxygen [4] [15] [20]. This oxidative route becomes physiologically significant under conditions of high oxidative stress, where reactive oxygen species concentrations exceed normal cellular antioxidant capacity [19] [20]. Singlet oxygen readily reacts with tryptophan residues in proteins, leading to the formation of N-formylkynurenine through oxidative post-translational modification mechanisms [4] [20].

The reaction between tryptophan and singlet oxygen proceeds through the formation of unstable intermediates, including dioxetane derivatives formed across the C2-C3 indole ring bond or hydroperoxide intermediates at the C3 position [20]. These intermediates subsequently decompose to yield N-formylkynurenine through ring cleavage mechanisms [20]. Under oxidative stress conditions, this pathway contributes significantly to protein modification and cellular damage, with N-formylkynurenine serving as a biomarker for oxidative protein damage [4] [16].

Studies examining oxidative stress responses have demonstrated that tryptophan catabolism becomes redirected toward the kynurenine pathway under inflammatory conditions, with increased indoleamine 2,3-dioxygenase 1 activity and enhanced N-formylkynurenine production [19]. This redirection occurs as chronic stress and infections divert available tryptophan toward the kynurenine pathway by increasing enzyme activity, thereby affecting downstream metabolite synthesis [19].

Photochemical Production Mechanisms

Photochemical formation of N-formylkynurenine occurs through light-induced oxidative processes, particularly under high light stress conditions in photosynthetic systems [4] [15] [16]. In photosystem II, N-formylkynurenine formation results from the reaction of tryptophan residues with singlet oxygen generated during photo-induced oxidation processes [4] [20]. This mechanism becomes particularly relevant under photoinhibitory conditions, where light-dependent damage and repair cycles lead to increased reactive oxygen species production [4] [16].

Research utilizing photosensitized oxidation systems has demonstrated that N-formylkynurenine formation from tryptophan involves multiple reaction pathways depending on the photosensitizer employed [17] [18]. Type II photosensitizers, such as Rose Bengal, act primarily through singlet oxygen production, while Type I photosensitizers like pterin generate radicals that participate in secondary reactions accelerating N-formylkynurenine formation [17] [18]. The photochemical pathway demonstrates that singlet oxygen reaction with tryptophan initiates the process leading to N-formylkynurenine, with competitive pathways occurring based on the specific photosensitizer and substrate conditions [17] [18].

Studies in photosynthetic organisms have identified N-formylkynurenine as a marker for high light stress, with yields increasing approximately 2-fold under high light illumination conditions [4] [20]. This formation correlates with decreased oxygen evolution rates and increased photoinhibition, suggesting a role for N-formylkynurenine modification in photosynthetic damage and repair mechanisms [4] [16].

Interconversion with Downstream Kynurenine Metabolites

N-formylkynurenine serves as the central precursor for numerous downstream metabolites within the kynurenine pathway, with its conversion representing a critical regulatory point for metabolite distribution [5] [21] [24]. The primary enzymatic conversion involves hydrolysis by kynurenine formamidase, which efficiently catalyzes the conversion of N-formylkynurenine to kynurenine with specific kinetic parameters [32]. This enzyme demonstrates Michaelis-Menten kinetics with a Km value of 0.32 ± 0.06 mM, kcat of 1584 ± 267 min⁻¹, and catalytic efficiency (kcat/Km) of 4950 min⁻¹·mM⁻¹ [32].

Table 3: Kinetic Parameters of Kynurenine Formamidase

ParameterValue
Km (mM)0.32 ± 0.06
kcat (min⁻¹)1584 ± 267
kcat/Km (min⁻¹·mM⁻¹)4950
Enzyme Familyα/β hydrolase fold
Catalytic MechanismSerine hydrolase mechanism

Recent research has revealed alternative non-enzymatic transformation pathways for N-formylkynurenine that compete with the canonical hydrolysis to kynurenine [21] [24] [35]. Under physiological conditions (37°C, pH 7.4), N-formylkynurenine undergoes deamination to form N-formylkynurenine-carboxyketoalkene, an electrophilic intermediate that rapidly forms adducts with nucleophiles such as cysteine and glutathione [21] [24] [35]. This deamination process occurs within minutes, creating a regulatory switch between enzymatic hydrolysis and non-enzymatic electrophile formation [24] [35].

Table 4: N-formylkynurenine Transformation Rates Under Different Conditions

ConditionProcessRate/Time
Physiological (pH 7.4, 37°C)Deamination to NFK-CKA~17 μM/hour degradation
High serum (100% FCS)Enzymatic hydrolysis to kynurenine3× faster than deamination
Low serum (<5% FCS)Deamination dominates2-8× faster deamination
Alkaline (pH 8.5)Rapid degradationRapid (<24 hours)
Deamination rate (physiological)Formation of carboxyketoalkene<2 minutes for nucleophile adducts

The abundance of serum hydrolases acts as a rheostat regulating N-formylkynurenine fate between canonical kynurenine pathway progression and novel non-enzymatic transformation branches [24] [35]. At high serum concentrations, enzymatic hydrolysis predominates, while at low serum levels, deamination and electrophile formation become the dominant pathways [24]. This regulatory mechanism suggests that enzyme compartmentalization and abundance provide critical control over metabolite flux and downstream pathway activation [21] [24].

Table 5: Kynurenine Pathway Metabolites and Their Interconversions

MetaboliteEnzyme/ProcessBiological Function
N-formylkynurenineIDO1/IDO2/TDO from tryptophanFirst KP metabolite, immune regulation precursor
KynurenineKynurenine formamidase from NFKCentral KP intermediate, neuromodulator
Kynurenic acidKynurenine aminotransferase from KYNNMDA receptor antagonist, neuroprotective
3-HydroxykynurenineKynurenine monooxygenase from KYNNeurotoxic, pro-oxidant
Xanthurenic acidKynurenine aminotransferase from 3-HKNeurotoxic, pro-oxidant
3-Hydroxyanthranilic acidKynureninase from 3-HKImmunosuppressive, intermediate
Quinolinic acid3-HAA oxygenase from 3-HAANMDA receptor agonist, neurotoxic
Picolinic acidFrom 2-amino-3-carboxymuconate semialdehydeNeuroprotective, metal chelator
Nicotinamide adenine dinucleotideFinal product from QAEnergy metabolism, redox cofactor

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

-1.7

Appearance

Off-White to Light Beige Solid

Melting Point

>149°C

Other CAS

3978-11-8
1022-31-7

Dates

Modify: 2023-08-15

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